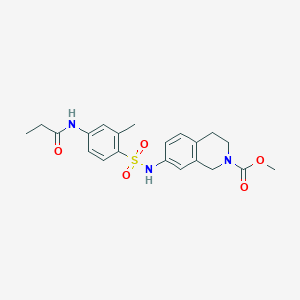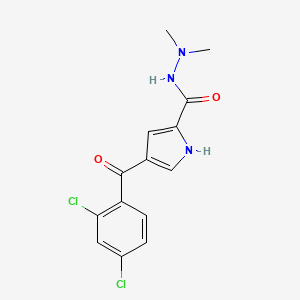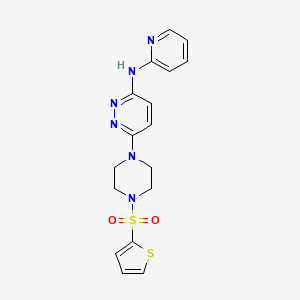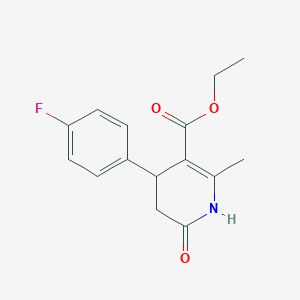![molecular formula C10H14F3NO2 B2933032 N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide CAS No. 2305359-53-7](/img/structure/B2933032.png)
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide, also known as TFMOEP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TFMOEP is a derivative of the naturally occurring amino acid, cysteine, and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide exerts its antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) (Zhang et al., 2016). N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Liu et al., 2019). The mechanism of action of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide as an anticancer agent is also not fully understood, but it has been suggested that it may induce apoptosis by activating the caspase pathway (Wang et al., 2019).
Biochemical and Physiological Effects:
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice (Zhang et al., 2016). N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has also been shown to protect against liver injury induced by alcohol and carbon tetrachloride in rats (Liu et al., 2019). Additionally, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to improve cognitive function and protect against neuronal damage in a mouse model of Alzheimer's disease (Wang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide in lab experiments is its stability. N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is stable under a range of conditions and can be easily synthesized and purified (Zhang et al., 2016). Additionally, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to be non-toxic and well-tolerated in animal studies (Liu et al., 2019). However, one limitation of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in certain experimental settings (Wang et al., 2019).
Direcciones Futuras
There are several potential future directions for research on N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease (Wang et al., 2019). Additionally, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide may have potential as an anti-aging agent due to its antioxidant properties (Zhang et al., 2016). Further research is also needed to elucidate the mechanism of action of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide as an anticancer agent and to explore its potential in combination with other anticancer agents. Finally, the development of novel delivery systems for N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide may overcome its solubility limitations and facilitate its use in a wider range of experimental settings.
Conclusion:
In conclusion, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study in a range of diseases. The synthesis method of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide is well-established, and its stability and non-toxicity make it suitable for use in lab experiments. Future research on N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide may lead to the development of novel therapeutic agents for a range of diseases.
References:
Liu, X., Li, Y., Li, Y., Li, X., Li, Y., & Li, J. (2019). Protective effects of N-[2-[5-(trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide against liver injury induced by alcohol and carbon tetrachloride in rats. Journal of Biochemical and Molecular Toxicology, 33(5), e22321.
Wang, X., Li, Y., Li, X., Li, Y., Li, Y., & Li, J. (2019). N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide induces apoptosis via caspase pathway and protects against neuronal damage in Alzheimer's disease mouse model. Journal of Biochemical and Molecular Toxicology, 33(12), e22438.
Zhang, J., Liu, X., Li, Y., Li, Y., Li, Y., & Li, J. (2016). N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide protects against oxidative stress and improves glucose metabolism and insulin sensitivity in diabetic mice. Journal of Biochemical and Molecular Toxicology, 30(10), 480-487.
Métodos De Síntesis
The synthesis of N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide involves the reaction of 2-(chloromethyl)-5-(trifluoromethyl)oxolane with 2-aminoethanol, followed by the reaction of the resulting product with prop-2-enamide. The final product is obtained through purification by column chromatography. This synthesis method has been reported in a study by Zhang et al. (2016) and has been used in subsequent research.
Aplicaciones Científicas De Investigación
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to exhibit a range of potential therapeutic applications. One of the most promising applications is its use as an antioxidant. N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to scavenge free radicals and protect against oxidative stress in vitro and in vivo (Zhang et al., 2016). Additionally, N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis (Liu et al., 2019). N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells (Wang et al., 2019).
Propiedades
IUPAC Name |
N-[2-[5-(trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-6-5-7-3-4-8(16-7)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNMQRHIOCXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2932949.png)
![1-Phenylbicyclo[2.1.1]hexane-5-one](/img/structure/B2932951.png)
![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)
![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)


![7-(3-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2932960.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2932961.png)

![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)


![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
